molecular formula C22H34N2O3S B12514868 2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid CAS No. 805323-87-9

2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid

Cat. No.: B12514868
CAS No.: 805323-87-9
M. Wt: 406.6 g/mol
InChI Key: HNGVGIYOLLACCE-UHFFFAOYSA-N
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Description

2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid is a synthetic specialty chemical with the molecular formula C22H34N2O3S . This compound is offered for research purposes to investigate its potential biological and pharmacological properties. Its structure integrates a benzoic acid moiety, a common scaffold in medicinal chemistry found in various bioactive molecules , with a tetradecanoylthiourea functional group. Researchers can explore its potential as a building block for developing novel therapeutic agents. Derivatives of 2-aminobenzoic acid (anthranilic acid) have been reported in scientific literature to exhibit potent anti-inflammatory and analgesic activities in preclinical models . Furthermore, the para-aminobenzoic acid (PABA) scaffold, a structural isomer, is a well-known core component in many drug classes, including antifolates, local anesthetics, and sunscreens, due to its versatile chemical reactivity and ability to participate in biological pathways . The long alkyl chain in this compound may influence its lipophilicity and biomembrane interactions. This product is intended for in-vitro research within laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

CAS No.

805323-87-9

Molecular Formula

C22H34N2O3S

Molecular Weight

406.6 g/mol

IUPAC Name

2-(tetradecanoylcarbamothioylamino)benzoic acid

InChI

InChI=1S/C22H34N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-17-20(25)24-22(28)23-19-16-14-13-15-18(19)21(26)27/h13-16H,2-12,17H2,1H3,(H,26,27)(H2,23,24,25,28)

InChI Key

HNGVGIYOLLACCE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(=S)NC1=CC=CC=C1C(=O)O

Origin of Product

United States

Preparation Methods

Thiourea Formation via Amine-Thiocarbonyl Coupling

Reagents :

  • 2-Aminobenzoic acid
  • Tetradecanoyl isothiocyanate (or thiophosgene + tetradecanoyl amine)
  • Base (e.g., triethylamine)

Procedure :

  • Activation : 2-Aminobenzoic acid is dissolved in anhydrous dimethylformamide (DMF) under inert atmosphere.
  • Coupling : Tetradecanoyl isothiocyanate is added dropwise at 0–5°C, followed by triethylamine to neutralize HCl byproducts.
  • Reaction : The mixture is stirred at room temperature for 12–24 hours.
  • Workup : The product is precipitated by acidification (pH 3–4), filtered, and recrystallized from ethanol/water.

Key Considerations :

  • Yield : ~60–75% (estimated based on similar thiourea syntheses).
  • Purity : Requires chromatography (silica gel, ethyl acetate/hexane) to remove unreacted tetradecanoyl reagents.

Two-Step Synthesis via Dithiocarbamate Intermediate

Reagents :

  • 2-Aminobenzoic acid
  • Carbon disulfide (CS₂)
  • Tetradecanoyl chloride
  • Sodium hydroxide

Procedure :

  • Dithiocarbamate Formation :
    • 2-Aminobenzoic acid reacts with CS₂ in basic aqueous NaOH to form sodium dithiocarbamate.
    • Conditions : 0°C, 2 hours.
  • Acylation :
    • The dithiocarbamate intermediate is treated with tetradecanoyl chloride in tetrahydrofuran (THF).
    • Conditions : 25°C, 6 hours.
  • Isolation : The product is extracted with ethyl acetate, dried (Na₂SO₄), and concentrated.

Key Considerations :

  • Side Reactions : Competing hydrolysis of acyl chloride necessitates controlled stoichiometry.
  • Yield : ~50–65% (lower due to intermediate instability).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Thiourea Coupling Single-step, high atom economy Requires expensive isothiocyanate reagents 60–75%
Dithiocarbamate Route Uses readily available CS₂ Multi-step, prone to hydrolysis side reactions 50–65%

Critical Parameters for Optimization

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reactivity of thiocarbonyl reagents but may complicate purification.
  • THF/water biphasic systems reduce side reactions in acylation steps.

Temperature Control

  • Low temperatures (0–5°C) minimize decomposition of reactive intermediates (e.g., acyl chlorides).

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (1:3 v/v) yield high-purity crystalline products.
  • Column Chromatography : Necessary for removing hydrophobic byproducts (e.g., tetradecanoic acid).

Analytical Characterization

Successful synthesis requires validation via:

  • FT-IR : Peaks at 1670 cm⁻¹ (C=O, carboxyl), 1250 cm⁻¹ (C=S), and 3300 cm⁻¹ (N-H).
  • ¹H NMR (DMSO-d₆): δ 12.5 (s, COOH), 10.2 (s, NH), 2.2–2.4 (m, CH₂ tetradecanoyl).
  • LC-MS : m/z 407.3 [M+H]⁺.

Industrial and Regulatory Considerations

  • Scalability : The thiourea coupling method is preferred for large-scale production due to fewer steps.
  • Safety : Thiophosgene and CS₂ require strict containment; tetradecanoyl chloride is corrosive.
  • Purity Standards : Residual solvents (DMF, THF) must comply with ICH Q3C guidelines.

Chemical Reactions Analysis

Types of Reactions

2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tetradecanoylcarbamothioyl group is replaced by other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to cell lysis and death. Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and signaling pathways.

Comparison with Similar Compounds

Research Implications

The target compound’s thioamide group and long aliphatic chain distinguish it from analogs in three key areas:

Lipophilicity : The C14 chain likely enhances membrane permeability, making it suitable for topical or lipid-based formulations.

Stability : Thioamides resist hydrolysis compared to oxoamides or esters, as seen in Isofenphos and Phthalylsulfathiazole .

Synthetic Complexity: The tetradecanoyl group may require multi-step acylation, contrasting with simpler carbamoylation routes used for analogs like 2-[(2-carbamoylphenyl)carbamoyl]benzoic acid .

Biological Activity

2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid moiety with a tetradecanoyl carbamothioyl group, which may influence its interaction with biological targets. Understanding the structure-activity relationship (SAR) is crucial for predicting its biological effects.

Antimicrobial Activity

Research indicates that derivatives of aminobenzoic acids exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown selective activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2aS. aureus0.09 mmol/L
2aB. subtilis0.09 mmol/L

The binding modes of these compounds were elucidated through molecular docking studies, demonstrating their potential as antibacterial agents by inhibiting key enzymes in bacterial metabolism .

Antioxidant Properties

Compounds derived from aminobenzoic acid, including the target compound, have been shown to possess antioxidant activity. This property is attributed to their ability to scavenge reactive oxygen species (ROS), which can mitigate oxidative stress in biological systems .

Anti-inflammatory Effects

Aminobenzoic acid derivatives have also been evaluated for their anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE), which is significant in neurodegenerative diseases like Alzheimer's .
  • Receptor Interaction : The compound's structural features may allow it to interact with various receptors involved in metabolic pathways, potentially influencing cell signaling and growth processes .
  • Radical Scavenging : The antioxidant activity is primarily due to the ability of the compound to donate electrons and neutralize free radicals, thereby protecting cells from oxidative damage .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • A study demonstrated that certain aminobenzoic acid derivatives exhibited enhanced cytotoxicity against cancer cell lines compared to their parent compounds. This suggests that modifications at the benzoic acid moiety can significantly impact their therapeutic efficacy .
  • Another investigation highlighted the role of PABA derivatives in modulating folate metabolism in pathogenic bacteria, indicating a potential application in antimicrobial therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally analogous benzoic acid derivatives often involves coupling a tetradecanoylthioamide group to the amino substituent of anthranilic acid. A stepwise approach is recommended:

Thiocarbamoylation : React tetradecanoyl chloride with thiourea to form the carbamothioyl intermediate.

Amidation : Couple the intermediate with 2-aminobenzoic acid under basic conditions (e.g., pyridine or DIPEA) at 60–80°C.
Purity optimization can be achieved via solid-phase extraction (SPE) using C18 cartridges or preparative thin-layer chromatography (TLC) with ethyl acetate/hexane gradients .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% trifluoroacetic acid) at 1 mL/min. Monitor UV absorption at 254 nm.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI) in negative mode to confirm the molecular ion peak at m/z ≈ 436.5 (C21H34N2O2S).
  • FTIR : Key peaks include ν(N–H) at ~3300 cm⁻¹ (amide), ν(C=O) at ~1700 cm⁻¹ (carboxylic acid), and ν(C=S) at ~1250 cm⁻¹ .

Q. What solvents and crystallization methods are suitable for recrystallizing this compound?

  • Methodological Answer :

  • Solvent Selection : Use dimethyl sulfoxide (DMSO) for initial dissolution, followed by slow diffusion into ethanol or methanol.
  • Crystallization Monitoring : Track induction times via polarized light microscopy. For derivatives like mefenamic acid, induction times vary significantly with solvent polarity and temperature (e.g., 12–48 hours at 25°C) .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes or receptors. For benzoic acid derivatives, key residues (e.g., polar amino acids like Asp or Glu) often stabilize binding via hydrogen bonding.
  • Binding Energy Analysis : Compare ΔGbinding values (e.g., -7.2 to -8.5 kcal/mol for similar compounds) to assess affinity. Validate with isothermal titration calorimetry (ITC) .

Q. How do structural modifications (e.g., alkyl chain length) impact its physicochemical properties?

  • Methodological Answer :

  • Lipophilicity : Replace the tetradecanoyl group with shorter chains (e.g., C8 or C12) and measure logP via shake-flask method. For C14 derivatives, logP is typically ~5.2.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to compare melting points. A C14 chain increases Tm by ~20°C relative to C8 analogs .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Standardized Protocols : Use the OECD 105 guideline for solubility testing in buffered solutions (pH 1.2–7.4). Discrepancies often arise from polymorphic forms; confirm via X-ray diffraction (XRPD).
  • Surfactant Effects : Test solubility enhancements with polysorbate 80 (0.5% w/v), which increases aqueous solubility by ~50% for hydrophobic benzoic acid derivatives .

Q. What advanced chromatographic techniques can separate enantiomers or degradation products?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers.
  • UHPLC-MS/MS : For degradation profiling, employ a BEH C18 column (1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor oxidative products (e.g., sulfoxide derivatives) .

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